Superior Isotopic Enrichment for Cyprodinil-13C6 Relative to Minimum Regulatory Expectations
The supplier-specified isotopic purity for Cyprodinil-13C6 (WITEGA PS070) is >99.0 atom% ¹³C . This exceeds the minimum isotopic enrichment threshold of ≥98 atom% recommended for stable-isotope-labelled internal standards in quantitative bioanalysis to avoid spectral overlap and ensure <1 % unlabelled interference [1]. By comparison, some deuterated cyprodinil-d5 products specify isotopic purity that can be lower than 99 atom% D due to incomplete deuteration or H/D back-exchange, which introduces unlabelled analyte signal and degrades the lower limit of quantification (LLOQ) [2].
| Evidence Dimension | Isotopic enrichment (atom% heavy isotope) |
|---|---|
| Target Compound Data | >99.0 atom% ¹³C (Cyprodinil-13C6, WITEGA PS070) |
| Comparator Or Baseline | ≥98 atom% recommended for SIL-IS (FDA/EMA guidance inference); deuterated analogues may exhibit <99 atom% D due to back-exchange |
| Quantified Difference | Exceeds minimum recommendation by >1 percentage point; reduced unlabelled background vs. deuterated standards subject to H/D exchange |
| Conditions | Certificate of Analysis specification; regulatory guidance documents for isotope-dilution MS methods |
Why This Matters
Higher isotopic enrichment directly improves LLOQ and accuracy in trace-level pesticide residue quantification by minimising the contribution of unlabelled IS to the analyte signal.
- [1] FDA Bioanalytical Method Validation Guidance for Industry (2018) and EMA Guideline on Bioanalytical Method Validation (2011). Both recommend stable-isotope-labelled IS with isotopic purity sufficient to avoid interference. View Source
- [2] Berg, T. & Strand, D.H. (2011). ¹³C labelled internal standards—A solution to minimize ion suppression effects in LC–MS/MS analyses of drugs in biological samples? J. Chromatogr. B, 879(30), 3589–3593. View Source
